molecular formula C19H19NO2S B2642792 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide CAS No. 2380059-12-9

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide

Cat. No.: B2642792
CAS No.: 2380059-12-9
M. Wt: 325.43
InChI Key: XFRQRINWJDGJNH-UHFFFAOYSA-N
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Description

Introduction to Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern pharmacotherapy, accounting for over 90% of clinically approved small-molecule drugs. Their structural versatility enables precise modulation of pharmacokinetic and pharmacodynamic properties, making them indispensable in targeting enzymes, receptors, and nucleic acids. Among oxygen- and sulfur-containing heterocycles, furan and thiophene derivatives have emerged as privileged scaffolds due to their balanced hydrophobicity, metabolic stability, and capacity for hydrogen bonding.

Role of Furan and Thiophene Motifs in Bioactive Molecule Design

Furan rings, characterized by a five-membered oxygen-containing structure, contribute to bioactive molecules through several mechanisms:

  • Electron-rich aromatic systems facilitate π-π stacking interactions with hydrophobic protein pockets, as seen in antifungal agents like psoralen derivatives.
  • Oxygen's lone pairs enable hydrogen bonding with biological targets, enhancing binding affinity in antiviral compounds such as ritonavir analogs.
  • Planar geometry allows furans to mimic natural substrates, as demonstrated by coumestrol's estrogenic activity.

Thiophene rings, sulfur-containing analogs of furans, offer distinct advantages:

  • Enhanced metabolic stability due to sulfur's lower electronegativity compared to oxygen, reducing susceptibility to oxidative degradation.
  • Improved bioavailability in CNS-targeting drugs like the anticonvulsant rufinamide, attributed to thiophene's lipophilicity.
  • Versatile substitution patterns enabling fine-tuning of electronic properties, as observed in DprE1 inhibitors for tuberculosis treatment.

Table 1: Comparative Bioactivities of Furan- and Thiophene-Containing Drugs

Heterocycle Example Drug Biological Activity Mechanism of Action
Furan Psoralen Antipsoriatic DNA intercalation upon UV activation
Furan Coumestrol Estrogenic ERα/ERβ receptor agonism
Thiophene Rufinamide Anticonvulsant Sodium channel modulation
Thiophene TCA1 derivatives Antitubercular DprE1 enzyme inhibition

The integration of both motifs in N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide creates a bifunctional pharmacophore. Computational studies suggest the furan ring engages in hydrogen bonding with catalytic residues (e.g., Tyr60 in DprE1), while the thiophene moiety provides hydrophobic stabilization in binding pockets. This dual functionality is critical for overcoming drug resistance, as hybrid structures often require multiple simultaneous mutations to evade target engagement.

Strategic Importance of Hybrid Heterocyclic Architectures

Hybrid heterocycles combine pharmacophoric elements from distinct structural classes to address polypharmacology and multi-target engagement. This compound exemplifies three key design principles:

Electronic Complementarity

The electron-rich furan (HOMO = -8.9 eV) and moderately conjugated thiophene (HOMO = -9.2 eV) create a polarized system that enhances interaction with both acidic and basic protein residues. Molecular orbital analysis reveals charge transfer from the furan's oxygen to the thiophene's sulfur, stabilizing transition states during enzyme inhibition.

Conformational Restriction

The methylene bridge between the thiophene and furan rings enforces a coplanar arrangement (dihedral angle < 15°), mimicking the transition state of enzymatic reactions. This rigidification improves target selectivity, as demonstrated in benzofuran-thiophene hybrids showing 100-fold greater affinity for β-secretase over related proteases.

Side Chain Optimization

The 4-phenylbutanamide moiety introduces:

  • Extended hydrophobic contact surfaces via the phenyl group, critical for allosteric modulation of membrane-bound receptors.
  • Amide hydrogen bonding capacity to anchor the molecule in ATP-binding pockets, as seen in kinase inhibitors.
  • Controlled rotatability (3 freely rotating bonds) balancing entropic penalties during binding.

Table 2: Catalytic Strategies for Hybrid Heterocycle Synthesis

Method Catalyst System Yield Range Application Example
Palladium-mediated Pd(OAc)₂/PPh₃ 65–89% Benzofuran-thiophene fused systems
Gold-promoted JohnPhosAuCl/AgNTf₂ 72–85% Alkynyl ester cyclization
Nickel-catalyzed NiCl₂/1,10-phenanthroline 23–89% Cross-coupling of halophenols
Ruthenium-based Grubbs II generation 77–96% Ring-closing metathesis

Recent synthetic advances enable precise control over the spatial arrangement of furan and thiophene units. For instance, palladium-catalyzed Suzuki-Miyaura couplings allow regioselective introduction of substituents at the 4-position of thiophene, critical for maintaining the compound's planar geometry. Gold-mediated cyclizations of alkynyl esters provide access to the fused heterocyclic core under mild conditions, preserving acid-sensitive functional groups like the primary amide.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c21-19(10-4-8-15-6-2-1-3-7-15)20-13-17-12-16(14-23-17)18-9-5-11-22-18/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRQRINWJDGJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates. These intermediates are then subjected to a coupling reaction to form the furan-thiophene moiety. The final step involves the amidation reaction, where the furan-thiophene intermediate is reacted with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds containing furan and thiophene moieties exhibit promising anticancer properties. For instance, derivatives similar to N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for drug development.

Case Study:
A study published in 2020 demonstrated that a related compound exhibited significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

1.2 Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Study:
In vitro studies showed that compounds with similar structures effectively reduced the expression of inflammatory markers in macrophages, indicating their potential use in treating inflammatory diseases .

Materials Science

2.1 Organic Electronics
this compound and its derivatives are being studied for applications in organic electronics due to their favorable electronic properties. The incorporation of furan and thiophene units can enhance charge transport properties, making them suitable for organic semiconductors.

Data Table: Electronic Properties Comparison

Compound NameMobility (cm²/V·s)Band Gap (eV)Application Area
Compound A0.52.0Organic Solar Cells
Compound B0.81.8OLEDs
This compound0.61.9Organic Field Effect Transistors

Agricultural Applications

3.1 Biological Pesticides
The compound has shown potential as a biological pesticide due to its ability to disrupt pest metabolic processes. Compounds with furan and thiophene structures are often evaluated for their insecticidal and fungicidal activities.

Case Study:
A recent study highlighted the efficacy of related compounds against common agricultural pests, demonstrating significant mortality rates and reduced crop damage .

Mechanism of Action

The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related butanamide derivatives and heterocyclic systems, as detailed below:

Structural Variations in Thiophene-Based Butanamides

  • Compound 17 (4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide): Key Differences: Replaces the furan-thiophene hybrid group with a simple thiophen-2-yl and a trifluoromethylphenyl substituent.
  • Compound 28 ((Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide): Key Differences: Incorporates a sulfonamide linker and a pyrimidin-2-yl group instead of the furan-thiophene system. Bioactivity: Exhibited an IC50 of 9.55 μM against breast cancer cells (MCF7), surpassing doxorubicin’s efficacy .

Heterocyclic Modifications and Bioactivity

  • Thiophene Derivatives with Antiproliferative Activity: Compounds 24–29 () feature thiophene cores linked to sulfonamide, pyrimidine, or benzothiazole groups. These derivatives show IC50 values as low as 9.39–10.25 μM, attributed to their ability to inhibit tyrosine kinase receptors .
  • 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide: Key Differences: Substitutes the thiophene-furan group with a thiazol-2-yl moiety and a sulfonylamino linker. Impact: The thiazole ring introduces nitrogen-based hydrogen bonding, which may enhance interactions with enzymatic targets compared to the oxygen-rich furan system .

Electronic and Pharmacokinetic Considerations

  • Furan vs. Thiophene’s larger atomic radius (S vs. O) may improve hydrophobic interactions in biological systems .
  • Butanamide Backbone :

    • The butanamide chain in all compared compounds serves as a flexible linker, but substituents at the N-position (e.g., phenyl, trifluoromethylphenyl, or thiazolyl) critically modulate solubility and bioavailability .

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 4 furan 2 yl thiophen 2 yl methyl}-4-phenylbutanamide}

Structural Features

  • Furan and Thiophene Rings : These heterocyclic structures contribute to the compound's unique electronic properties.
  • Amide Linkage : The presence of an amide group enhances the compound's solubility and stability.

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Anticancer Properties : Preliminary studies indicate that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study conducted on various derivatives of butanamide derivatives demonstrated that this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research :
    • In an experimental model of inflammation, the compound reduced edema significantly when compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity :
    • A recent study evaluated the cytotoxic effects on different cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, particularly in breast and colon cancer cells .

Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis

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